molecular formula C14H15NO3 B1442602 methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate CAS No. 1306738-64-6

methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate

Cat. No.: B1442602
CAS No.: 1306738-64-6
M. Wt: 245.27 g/mol
InChI Key: SWPJEJOJQXATFK-UHFFFAOYSA-N
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Description

Methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate is an organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring substituted with an ethyl group at the nitrogen atom and a methyl ester group at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate typically involves the reaction of 1-ethyl-1H-indole-3-carbaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for purification and isolation of the product ensures consistency and quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the indole ring to a tetrahydroindole.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or tetrahydroindole derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methyl-1H-indol-3-yl)-1-ethanone
  • 3-acetylindole
  • Indole-3-carboxaldehyde
  • 1-acetylindole

Uniqueness

Methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate is an indole derivative that has garnered attention for its diverse biological activities, including potential antiviral and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an indole structure with a methyl ester group and an ethyl substitution, contributing to its unique pharmacological profile. Its molecular formula is C₁₃H₁₅N₁O₃, with a molecular weight of approximately 273.30 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It has the potential to modulate receptor activity, affecting cellular signaling pathways.
  • Hydrogen Bonding and π-π Interactions : These interactions facilitate binding with target proteins, enhancing its biological effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated that the compound showed antiproliferative activity against several cancer cell lines, with IC₅₀ values in the low micromolar range (less than 10 μM) for some derivatives .

Antiviral Activity

The compound is also being investigated for its antiviral potential. Preliminary studies suggest it may interfere with viral replication mechanisms, although detailed studies are still required to elucidate specific pathways involved.

Antimicrobial Properties

Methyl 3-(1-ethyl-1H-indol-3-oxopropanoate has shown promise as an antimicrobial agent:

  • Bacterial Inhibition : The compound has been evaluated for its ability to inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus. Minimum inhibitory concentrations (MIC) have been reported as low as 1 μg/mL against resistant strains like MRSA .
Microorganism MIC (μg/mL)
Staphylococcus aureus (MRSA)≤ 1
Candida albicans7.80
Escherichia coliNot active

Study on Anticancer Activity

A recent study focused on the synthesis and evaluation of methyl 3-(1-ethyl-1H-indol-3-oxopropanoate) derivatives highlighted their potential in cancer therapy. The derivatives exhibited varying degrees of cytotoxicity against cancer cell lines, suggesting that structural modifications could enhance their therapeutic efficacy .

Study on Antimicrobial Effects

Another study investigated the antimicrobial properties of this compound against various pathogens. The results indicated that certain derivatives effectively inhibited biofilm formation in Staphylococcus aureus, demonstrating their potential use in treating infections caused by biofilm-forming bacteria .

Properties

IUPAC Name

methyl 3-(1-ethylindol-3-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-15-9-11(13(16)8-14(17)18-2)10-6-4-5-7-12(10)15/h4-7,9H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPJEJOJQXATFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301200397
Record name 1H-Indole-3-propanoic acid, 1-ethyl-β-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301200397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306738-64-6
Record name 1H-Indole-3-propanoic acid, 1-ethyl-β-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306738-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-propanoic acid, 1-ethyl-β-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301200397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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